Methyl 4-phenoxybenzoate chemical properties
Methyl 4-phenoxybenzoate chemical properties
An In-Depth Technical Guide to Methyl 4-Phenoxybenzoate: Properties, Synthesis, and Applications
Abstract
Methyl 4-phenoxybenzoate (CAS No. 21218-94-0) is a diaryl ether and methyl ester of significant interest in both materials science and pharmaceutical development.[1] Its rigid backbone, derived from 4-phenoxybenzoic acid, makes it a valuable precursor for high-performance polymers, while its structural motif appears in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and key applications, offering a technical resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Methyl 4-phenoxybenzoate is an organic compound featuring a central phenoxy group linking two benzene rings, with a methyl ester moiety at the 4-position of one ring. This structure imparts a combination of aromatic stability and ester reactivity.
Caption: Chemical Structure of Methyl 4-phenoxybenzoate.
| Property | Value | Source |
| CAS Number | 21218-94-0 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [4] |
| Molecular Weight | 228.24 g/mol | [4] |
| IUPAC Name | Methyl 4-phenoxybenzoate | [4] |
| SMILES | COC(=O)c1ccc(cc1)Oc2ccccc2 | [4] |
| InChIKey | XMXLYEKPSHVLKD-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (Expected) | N/A |
| Storage | Sealed in a dry place at room temperature. | [5] |
Spectroscopic Characterization (Predicted)
Definitive spectral data for Methyl 4-phenoxybenzoate is not widely published. However, its structure allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
Caption: Predicted Proton Environments for ¹H NMR Analysis.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
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Aromatic Region (δ 7.0-8.2 ppm) : Due to the electron-withdrawing ester and electron-donating ether groups, the aromatic protons will appear as a series of doublets and multiplets. Protons ortho to the ester group (Ha, Hd) will be the most downfield-shifted. Protons on the terminal phenyl ring (He, Hf, Hg, Hh, Hi) will appear in the typical aromatic region.
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Methyl Protons (δ ~3.9 ppm) : A sharp singlet integrating to three protons (Hj) is expected for the methyl group of the ester, similar to values seen in related benzoate esters.[5]
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¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon framework.
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Carbonyl Carbon (δ ~166 ppm) : The ester carbonyl carbon will appear significantly downfield.
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Aromatic Carbons (δ 115-160 ppm) : At least eight distinct signals are expected for the 12 aromatic carbons due to symmetry. The carbons attached to the oxygen atoms (C-O) will be shifted downfield relative to other aromatic carbons.
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Methyl Carbon (δ ~52 ppm) : The methyl carbon of the ester will appear upfield.[5]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorptions characteristic of its functional groups.
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C=O Stretch : A strong, sharp peak is expected around 1720-1730 cm⁻¹ , which is characteristic of an aromatic ester carbonyl group.
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C-O Stretches : Two distinct C-O stretching bands are predicted: one for the ester linkage (around 1250-1300 cm⁻¹ ) and another for the aryl ether linkage (around 1200-1250 cm⁻¹ ).
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Aromatic C=C Stretches : Multiple peaks will appear in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS) :
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Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 228 .
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Key Fragments : Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an acylium ion at m/z = 197 , and the loss of the carboxyl group (-COOCH₃) to give a phenoxyphenyl cation at m/z = 169 .
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Synthesis and Reactivity
The most logical synthesis of Methyl 4-phenoxybenzoate involves a two-step process starting from commercially available precursors. This approach provides a reliable and scalable route.
Caption: Two-Step Synthesis Pathway for Methyl 4-phenoxybenzoate.
Synthesis Pathway: From Phenol and p-Chlorobenzoic Acid
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Ullmann Condensation : The synthesis begins by forming the diaryl ether linkage. 4-Phenoxybenzoic acid is prepared via the reaction of phenol with p-chlorobenzoic acid.[6] This reaction typically requires a base, such as potassium carbonate, to deprotonate the phenol, and a copper catalyst to facilitate the nucleophilic aromatic substitution.
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Fischer Esterification : The resulting 4-phenoxybenzoic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a classic equilibrium-driven reaction.
Example Protocol: Fischer Esterification of 4-Phenoxybenzoic Acid
This protocol describes the conversion of the parent acid to the final methyl ester, a critical step for modifying the compound's solubility and reactivity.
Materials:
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4-Phenoxybenzoic acid (1.0 eq)
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Methanol (20-50 eq, serves as solvent and reagent)
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Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate or Dichloromethane (for extraction)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-phenoxybenzoic acid and an excess of methanol.
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Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. The addition is exothermic and should be done cautiously.
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Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
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Reflux: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: Using a large excess of methanol as the solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
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Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude Methyl 4-phenoxybenzoate can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Applications in Research and Development
The rigid, aromatic structure of Methyl 4-phenoxybenzoate makes it a versatile building block in several advanced scientific fields.
Caption: Key Application Areas for the Methyl 4-phenoxybenzoate Scaffold.
Precursor in Materials Science
The parent carboxylic acid, 4-phenoxybenzoic acid, is a known monomer used in the synthesis of specialty thermoplastic polymers like polyether ether ketone (PEEK).[4] PEEK is valued for its exceptional thermal stability and chemical resistance. Methyl 4-phenoxybenzoate can serve as a protected or derivatized form of this monomer, useful in synthetic routes where the free carboxylic acid might interfere with other reagents.
Scaffold in Drug Discovery
The diaryl ether linkage is a common and privileged scaffold in medicinal chemistry, providing a balance of rigidity and conformational flexibility.
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Cancer Metabolism: Derivatives of phenoxybenzoates have been identified as potent dual inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2).[1] These enzymes are critical to cancer cell metabolism, and their inhibition represents a promising therapeutic strategy for targeting tumor growth.[1]
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Kinase Inhibitors: The core structure is related to intermediates used in the synthesis of potent anti-cancer drugs like Gefitinib, which functions as an EGFR tyrosine kinase inhibitor.[7] The phenoxy moiety is a key component in achieving high binding affinity to the kinase domain.
Safety, Handling, and Toxicology
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General Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin Protection: Wear a lab coat and appropriate protective clothing.
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First Aid Measures:
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If Inhaled: Move the person to fresh air.
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In Case of Skin Contact: Wash off with soap and plenty of water.
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In Case of Eye Contact: Rinse cautiously with water for several minutes.
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If Swallowed: Rinse mouth with water. Do not induce vomiting.
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Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.
Conclusion
Methyl 4-phenoxybenzoate is a valuable chemical entity with a dual role in scientific innovation. Its robust structure makes it a key intermediate for advanced materials, while its diaryl ether motif provides a proven scaffold for the design of targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and synthesis is essential for researchers aiming to leverage this versatile molecule in their work.
References
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The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods . Dakota Chemical. [Link]
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METHYL 4-PHENOXYBENZOATE . gsrs.ncats.nih.gov. [Link]
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METHYL 4-PHENOXYBENZOATE . fdagrs.com. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism . PubMed. [Link]
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Methyl 4-methylbenzoate | C9H10O2 | CID 7455 . PubChem. [Link]
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Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium . The Royal Society of Chemistry. [Link]
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